4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Overview
Description
The compound “4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride” is a chemical compound with the IUPAC name 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine . It has a molecular weight of 193.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2 . This indicates that the compound contains 10 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.25 . The InChI code provides information about its molecular structure .Scientific Research Applications
Synthesis and Biological Activity
Compounds containing the 1,3,4-oxadiazole moiety, such as 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride, have garnered attention for their significant biological activities. Researchers have synthesized various derivatives of 1,3,4-oxadiazole, exploring their potential in biomedical applications. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). This highlights the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents.
Antimicrobial Agents
The antimicrobial properties of 1,3,4-oxadiazole derivatives have been extensively studied. A series of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones combined with various substituted piperazines and piperidines, incorporating a 1,3,5-triazine moiety, demonstrated notable in vitro efficacy against a range of bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Patel et al., 2012).
Anticancer Properties
The search for new anticancer agents has led to the exploration of 1,3,4-oxadiazole derivatives. One study synthesized a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. This class of compounds showed a promising biological activity profile, including the inhibition of tubulin polymerization and induction of mitotic cell arrest in leukemia cell lines, suggesting their potential as anticancer agents (Krasavin et al., 2014).
Enzyme Inhibition for Neurological Disorders
In the context of neurological disorders, 1,3,4-oxadiazole derivatives have been investigated for their potential as enzyme inhibitors. Synthesized derivatives were assessed for their inhibitory activity against enzymes like butyrylcholinesterase (BChE), which is relevant in conditions such as Alzheimer's disease. The results demonstrated varying degrees of enzyme inhibition, highlighting the importance of structural modifications in enhancing biological activity (Khalid et al., 2016).
properties
IUPAC Name |
2-cyclopropyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8;/h7-8,11H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUHDOJQEMBJJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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